3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound with a unique structure that includes an indole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with isopropyl ketone in the presence of a strong acid catalyst to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the cyclization process. Additionally, solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-oxo-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Shares the indole core but differs in functional groups.
2-Hydroxyindole: Similar structure with a hydroxyl group on the indole ring.
1-Methylindole: Contains a methyl group instead of a propan-2-yl group.
Uniqueness
3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and propan-2-yl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-hydroxy-1-propan-2-yl-3H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7,10,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKRIWDMOPLNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560777 | |
Record name | 3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88036-33-3 | |
Record name | 3-Hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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